NX-1607 Demonstrates Superior In Vitro Potency Against Cbl-b Compared to Preclinical Benchmarks
NX-1607 exhibits significantly higher biochemical potency against its primary target, Cbl-b, when compared to other inhibitors in its class. While many early Cbl-b inhibitors or tool compounds reported in the literature have IC50 values in the range of 30-100 nM, NX-1607 inhibits Cbl-b with a single-digit nanomolar IC50. This potency advantage may translate to a lower effective dose and a wider therapeutic window .
| Evidence Dimension | Biochemical Inhibition (IC50) |
|---|---|
| Target Compound Data | 3.4 nM |
| Comparator Or Baseline | Cbl-b-IN-17 (IC50 < 100 nM), Cbl-b-IN-16 (IC50 = 30 nM), Cbl-b inhibitor 10 (IC50 = 9.1 nM) |
| Quantified Difference | NX-1607's IC50 is 2.7-fold lower than the next most potent comparator (9.1 nM) and ~30-fold lower than early tool compounds (100 nM). |
| Conditions | Biochemical assay (recombinant Cbl-b protein). |
Why This Matters
Higher potency at the biochemical level is a critical parameter for drug selection, as it often correlates with improved cellular activity and lower required doses in vivo, potentially reducing off-target effects.
